![molecular formula C17H18O2 B1604319 2'-Methoxy-3-(2-methylphenyl)propiophenone CAS No. 898789-13-4](/img/structure/B1604319.png)
2'-Methoxy-3-(2-methylphenyl)propiophenone
Overview
Description
2’-Methoxy-3-(2-methylphenyl)propiophenone is a chemical compound with the CAS Number: 898789-13-4 . It has a molecular weight of 254.33 and its IUPAC name is 1-(2-methoxyphenyl)-3-(2-methylphenyl)-1-propanone .
Molecular Structure Analysis
The molecular structure of 2’-Methoxy-3-(2-methylphenyl)propiophenone is represented by the linear formula C17H18O2 . The InChI code for this compound is 1S/C17H18O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Methoxy-3-(2-methylphenyl)propiophenone include a molecular weight of 254.32 g/mol .Scientific Research Applications
Medicine: Pharmacological Studies
2’-Methoxy-3-(2-methylphenyl)propiophenone may be explored in pharmacological research due to its structural similarity to compounds with known medicinal properties. Its potential as a precursor or an intermediate in the synthesis of pharmaceuticals could be significant. However, specific applications in medicine are not detailed in the available literature .
Material Science: Polymer Synthesis
In material science, this compound could be used in the development of new polymeric materials. Its aromatic ketone group might be involved in polymerization reactions or as a part of the polymer backbone, contributing to the thermal stability and rigidity of the polymers .
Environmental Science: Pollutant Degradation
While direct applications in environmental science are not explicitly mentioned, related compounds are often used in the study of degradation of pollutants. 2’-Methoxy-3-(2-methylphenyl)propiophenone could serve as a model compound to understand the environmental fate of similar organic pollutants .
Analytical Chemistry: Chromatographic Analysis
This compound’s unique structure makes it suitable for use as a standard in chromatographic analysis, helping in the calibration of equipment and the development of analytical methods for detecting similar compounds in various samples .
Pharmacology: Drug Development
In pharmacology, the compound could be investigated for its bioactivity profile. It might act as a lead compound for the development of new drugs, especially considering its methoxy and phenyl groups, which are common in many bioactive molecules .
Organic Synthesis: Intermediate for Complex Molecules
2’-Methoxy-3-(2-methylphenyl)propiophenone is potentially valuable as an intermediate in organic synthesis. It could be used to construct complex molecules, particularly in the synthesis of aromatic compounds with specific substitution patterns .
Safety and Hazards
The safety data sheet for a similar compound, propiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause serious eye damage or eye irritation . It’s important to wear protective gloves, protective clothing, and eye protection when handling such compounds .
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOIUXGXXCYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644005 | |
Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methoxy-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-13-4 | |
Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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